molecular formula C9H8BrFO3S B3039371 2-Fluoro-4-(methylsulphonyl)phenacyl bromide CAS No. 1026703-78-5

2-Fluoro-4-(methylsulphonyl)phenacyl bromide

Cat. No.: B3039371
CAS No.: 1026703-78-5
M. Wt: 295.13 g/mol
InChI Key: ZOMMBLMFAXJDBO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)phenacyl bromide (CAS 50413-24-6) is a phenacyl bromide derivative characterized by a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the aromatic ring. Its molecular formula is C₉H₉BrO₃S (molecular weight: 277.13 g/mol). This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules due to its reactive α-bromo ketone moiety and electron-withdrawing substituents (methylsulfonyl and fluorine), which enhance electrophilicity .

Properties

IUPAC Name

2-bromo-1-(2-fluoro-4-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3S/c1-15(13,14)6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMMBLMFAXJDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylsulphonyl)phenacyl bromide typically involves the bromination of 2-Fluoro-4-(methylsulphonyl)acetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure the selective bromination at the phenacyl position.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulphonyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulphonyl group can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The carbonyl group in the phenacyl moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Fluoro-4-(methylsulphonyl)phenacyl bromide is widely used in scientific research due to its versatile reactivity:

    Chemistry: It serves as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic sites in biomolecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(methylsulphonyl)phenacyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites in target molecules. The bromide group acts as a leaving group, allowing the compound to react with nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity makes it useful in modifying biomolecules and studying enzyme mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-fluoro-4-(methylsulfonyl)phenacyl bromide, highlighting differences in substituents and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
2-Fluoro-4-(methylsulfonyl)phenacyl bromide 50413-24-6 C₉H₉BrO₃S 277.13 2-Fluoro, 4-methylsulfonyl Synthesis of thiazoles, quinoxalines, and bioactive heterocycles .
p-Fluorophenacyl bromide 403-29-2 C₈H₆BrFO 217.04 4-Fluoro (no methylsulfonyl) Derivatization agent for carboxylic acids; limited use in Ullmann etherification .
2-Fluoro-4-hydroxy-5-methoxyphenacyl bromide 1065076-50-7 C₉H₈BrFO₃ 263.06 2-Fluoro, 4-hydroxy, 5-methoxy Intermediate in fluorinated pharmaceutical agents; hydroxyl group enables further functionalization .
4-(Methylsulfonyl)phenacyl bromide 50413-24-6 C₉H₉BrO₃S 277.13 4-Methylsulfonyl (no fluorine) Similar reactivity to target compound but lacks fluorine’s electronic effects .
2-Bromo-4'-(methylsulfonyl)acetophenone 50413-24-6 C₉H₉BrO₃S 277.13 Synonymous with target compound Used interchangeably in catalytic reactions .
Key Observations:

Substituent Electronic Effects :

  • The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the α-carbon in the phenacyl bromide moiety, thereby increasing reactivity in nucleophilic substitutions (e.g., thiazole formation) .
  • The 2-fluoro substituent further polarizes the aromatic ring, directing electrophilic reactions to specific positions and stabilizing intermediates via resonance .
  • Compounds lacking EWGs (e.g., p-fluorophenacyl bromide) exhibit lower reactivity in Ullmann etherification and heterocyclization compared to methylsulfonyl-containing analogs .

Steric and Solubility Considerations: The 4-hydroxy-5-methoxy substituents in 2-fluoro-4-hydroxy-5-methoxyphenacyl bromide introduce hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions . Methylsulfonyl groups increase molecular weight and may reduce solubility in non-polar solvents compared to halogen-only analogs .

Quinoxaline Formation:
  • The target compound condenses with o-phenylenediamine under ionic liquid catalysis ([MimC₄SO₃H]HSO₄) to yield quinoxaline derivatives in high yields (>85%). Electron-withdrawing groups on phenacyl bromides improve reaction efficiency compared to electron-donating substituents .

Biological Activity

Overview

2-Fluoro-4-(methylsulphonyl)phenacyl bromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C10H10BrF1O2S1. The presence of the fluorine atom and the methylsulphonyl group are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Its sulphonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophiles in biological systems, such as proteins and enzymes. This interaction can lead to modulation of enzymatic activity and cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL. The compound's mechanism involves disruption of bacterial cell wall synthesis and function.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 15 µM and 12 µM, respectively. The mechanism involves induction of apoptosis through activation of caspase pathways.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers assessed the antimicrobial efficacy of various derivatives of phenacyl bromides, including this compound. The results indicated a significant reduction in bacterial viability, supporting its use as a potential therapeutic agent against resistant strains .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound in MCF-7 cells. The study utilized flow cytometry to analyze apoptosis markers, revealing that treatment with this compound led to increased levels of Annexin V-positive cells, indicating early apoptotic changes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundMIC (µg/mL)IC50 (µM)Biological Activity
This compound5 - 2012 - 15Antimicrobial, Anticancer
Phenacyl Bromide10 - 3020 - 25Antimicrobial
Sulfonamide Derivative15 - 2518 - 22Anticancer

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-(methylsulfonyl)phenacyl bromide, and how do reaction conditions influence yield?

The synthesis of phenacyl bromide derivatives typically involves bromination of ketones or direct C(sp³)-H bromination. For 2-fluoro-4-(methylsulfonyl)phenacyl bromide, a plausible route includes:

  • Bromination of 2-fluoro-4-(methylsulfonyl)acetophenone using bromine (Br₂) in a solvent like carbon disulfide or acetic acid .
  • Metal-free C(sp³)-H bromination of substituted toluenes or acetophenones using N-bromosuccinimide (NBS) under photochemical or thermal activation .
    Key considerations :
  • Solvent choice (e.g., ether or carbon tetrachloride) affects reaction kinetics and side-product formation .
  • Microwave-assisted synthesis in ionic liquids (e.g., [bmim]Br) enhances reaction efficiency and selectivity for heterocyclic derivatives .

Q. How can the purity and structural integrity of 2-fluoro-4-(methylsulfonyl)phenacyl bromide be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C2, methylsulfonyl at C4) via ¹H, ¹³C, and ¹⁹F NMR .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (exact mass: ~265.12 g/mol for C₈H₇BrFO₃S) .
  • HPLC : Assess purity (>98% for synthetic batches) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (tested against bromides), safety goggles with side shields, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors or aerosolized particles .
  • Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
    Note : The compound may release toxic gases (e.g., HBr) under decomposition .

Advanced Research Questions

Q. How does the electronic nature of the methylsulfonyl and fluorine substituents influence reactivity in nucleophilic substitution reactions?

  • Methylsulfonyl group : Strong electron-withdrawing effect activates the α-carbon for nucleophilic attack, facilitating SN₂ reactions with amines or thiols .
  • Fluorine substituent : Ortho/para-directing and slightly deactivating, which moderates reactivity compared to unsubstituted phenacyl bromides .
    Experimental validation :
  • Compare reaction rates with analogs (e.g., 4-nitro-phenacyl bromide) using kinetic studies .
  • Density functional theory (DFT) calculations to map electron density at reactive sites .

Q. What strategies mitigate side reactions (e.g., hydrolysis or elimination) during derivatization?

  • Low-temperature reactions : Conduct substitutions at 0–5°C to suppress hydrolysis .
  • Dry solvents : Use anhydrous DMF or THF to minimize water-induced degradation .
  • Catalytic additives : Add molecular sieves to scavenge trace water in esterification or amidation reactions .

Q. Are there documented biological activities or pharmacological applications of this compound?

While direct studies on 2-fluoro-4-(methylsulfonyl)phenacyl bromide are limited, structurally related phenacyl bromides exhibit:

  • Antimycobacterial activity : As precursors to thiazolidinone derivatives targeting Mycobacterium tuberculosis .
  • Enzyme inhibition : Pyrido[4,3-d]thiazolo[3,2-a]pyrimidines derived from phenacyl bromides show acetylcholinesterase (AChE) inhibition .
    Research gap : Biological profiling of this specific derivative is needed, starting with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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